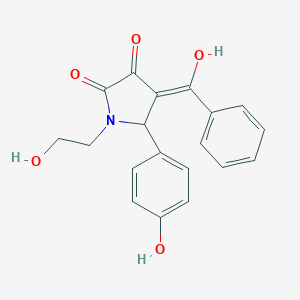
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a chemical compound that has been widely studied for its potential applications in various fields of science. BHPP is a member of the pyrrolone family and is known for its unique structure and properties.
科学研究应用
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in several fields of science, including medicinal chemistry, biochemistry, and biotechnology. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its role in inhibiting the activity of certain enzymes such as tyrosinase and acetylcholinesterase.
作用机制
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which makes it a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress, which makes it a potential candidate for the treatment of various oxidative stress-related diseases. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is its unique structure and properties, which make it a potential candidate for various applications. Another advantage is its relative stability, which makes it easier to handle and store. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential applications in the field of medicinal chemistry, particularly for the treatment of hyperpigmentation disorders and Alzheimer's disease. Another direction is to study its potential applications in the field of biotechnology, particularly for the development of new enzyme inhibitors and modulators. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its biochemical and physiological effects.
合成方法
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with glycine, followed by cyclization and acylation reactions. The final product is obtained through a purification process involving recrystallization and filtration. The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry.
属性
分子式 |
C19H17NO5 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO5/c21-11-10-20-16(12-6-8-14(22)9-7-12)15(18(24)19(20)25)17(23)13-4-2-1-3-5-13/h1-9,16,21-23H,10-11H2/b17-15- |
InChI 键 |
LCURATSLNQVXCC-ICFOKQHNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)

![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)
amino]propanamide](/img/structure/B247018.png)
![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)